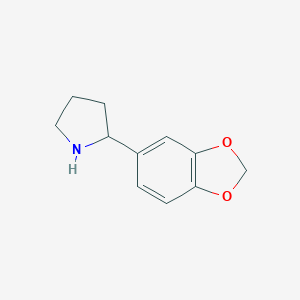

2-(1,3-Benzodioxol-5-yl)pyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1,3-benzodioxol-5-yl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-2-9(12-5-1)8-3-4-10-11(6-8)14-7-13-10/h3-4,6,9,12H,1-2,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDZPAOUCULWED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80398290 | |

| Record name | 2-(1,3-benzodioxol-5-yl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95849-38-0 | |

| Record name | 2-(1,3-benzodioxol-5-yl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(1,3-Benzodioxol-5-yl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(1,3-Benzodioxol-5-yl)pyrrolidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document summarizes known and predicted data, details the established experimental protocols for their determination, and illustrates key concepts through logical and workflow diagrams. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and development of novel therapeutics based on this molecular scaffold.

Core Physicochemical Data

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While experimental data for this compound is limited in publicly accessible literature, the following table summarizes its basic molecular attributes and computationally predicted values for key parameters. These predictions are derived from established algorithms and the known properties of its constituent moieties: the pyrrolidine ring and the 1,3-benzodioxole group.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₂ | [1][2] |

| Molecular Weight | 191.23 g/mol | [1][2] |

| CAS Number | 95849-38-0 | [1][3][4] |

| Physical State | Solid (at 25°C, predicted) | [3] |

| pKa (Conjugate Acid) | 10.5 ± 0.5 (Predicted) | [5][6][7] |

| logP (Octanol-Water) | 1.8 ± 0.4 (Predicted) | [8][9] |

| Aqueous Solubility | Moderately Soluble (Predicted) | [5][10][11] |

Note: Predicted values are estimations based on computational models and should be confirmed via experimental determination.

Molecular Structure and Its Components

The structure of this compound is a combination of two key heterocyclic systems. Understanding the contribution of each part is essential for predicting its overall properties. The pyrrolidine ring, a saturated secondary amine, imparts basicity and potential for hydrogen bonding, while the rigid, aromatic 1,3-benzodioxole group contributes to the molecule's lipophilicity and potential for π-π stacking interactions.

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties requires standardized experimental procedures. The following sections detail the methodologies for quantifying pKa, logP, and aqueous solubility.

Determination of pKa by Potentiometric Titration

The ionization constant (pKa) is crucial for understanding a compound's charge state at different physiological pH values. Potentiometric titration is a robust and widely used method for its determination.

Principle: A solution of the compound is titrated with a standardized acid or base, and the pH of the solution is monitored using a calibrated pH electrode. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which the compound is 50% ionized.

Detailed Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound at a known concentration (e.g., 1-10 mM) in a suitable solvent system (e.g., water or a co-solvent system if solubility is low).

-

Prepare standardized titrant solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).

-

Prepare a background electrolyte solution (e.g., 0.15 M potassium chloride, KCl) to maintain constant ionic strength.

-

-

Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Titration Procedure:

-

Place a known volume (e.g., 20 mL) of the compound's stock solution into a temperature-controlled titration vessel.

-

Add the background electrolyte.

-

If the compound is a base, titrate with the standardized HCl solution. Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).

-

After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added.

-

Calculate the first and second derivatives of the titration curve to accurately locate the equivalence point.

-

The pH at the half-equivalence point is equal to the pKa of the conjugate acid.

-

Determination of logP by the Shake-Flask Method

The partition coefficient (logP) is the measure of a compound's lipophilicity and is a key predictor of its ability to cross biological membranes. The shake-flask method is the gold standard for logP determination.

Principle: The compound is partitioned between two immiscible liquid phases, typically n-octanol and water. After reaching equilibrium, the concentration of the compound in each phase is measured, and the logP is calculated as the logarithm of the ratio of the concentrations.

Detailed Protocol:

-

Phase Preparation:

-

Pre-saturate n-octanol with water and water (or a suitable buffer like PBS, pH 7.4) with n-octanol by mixing them vigorously and allowing them to separate for at least 24 hours.

-

-

Partitioning:

-

Prepare a stock solution of the compound in the aqueous phase.

-

In a centrifuge tube, combine a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous phase containing the compound. The volume ratio can be adjusted based on the expected logP.

-

Seal the tube and shake it gently on a mechanical shaker at a constant temperature for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached.

-

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification:

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.

-

Determine the concentration of the compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation: Calculate the partition coefficient (P) using the formula:

-

P = [Concentration in Octanol] / [Concentration in Aqueous Phase]

-

logP = log₁₀(P)

-

Determination of Aqueous Solubility

Solubility is a fundamental property that affects drug absorption and bioavailability. The equilibrium shake-flask method is a reliable technique for determining thermodynamic solubility.

Principle: An excess amount of the solid compound is agitated in an aqueous buffer at a constant temperature until the solution reaches saturation (equilibrium). The concentration of the dissolved compound in the filtered supernatant is then measured.

Detailed Protocol:

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 2.0, 5.0, 7.4). The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a defined period (typically 24-48 hours) to ensure equilibrium is achieved.

-

Sample Processing:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.

-

-

Analysis: Quantify the concentration of the dissolved compound in the clear filtrate using a validated analytical method such as HPLC-UV or LC-MS/MS.

-

Reporting: The measured concentration represents the equilibrium solubility of the compound at that specific pH and temperature.

Visualized Workflows and Concepts

General Experimental Workflow for Property Determination

The determination of physicochemical properties follows a structured workflow, from initial preparation to final data analysis. The diagram below outlines this general process, which is applicable to the protocols described above.

Impact of Physicochemical Properties on ADME

The core physicochemical properties directly influence a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This relationship is a cornerstone of drug development, guiding the optimization of lead compounds.

Conclusion

This compound is a compound with a structural framework that suggests a balanced profile of basicity and lipophilicity, making it a molecule of interest for further investigation. While experimental data remains to be fully elucidated, this guide provides the necessary theoretical foundation and practical methodologies for its comprehensive physicochemical characterization. The protocols and concepts outlined herein are essential for any research program aimed at exploring the therapeutic potential of this and related compounds, ensuring a robust and data-driven approach to drug discovery and development.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 2-(2H-1,3-benzodioxol-5-yl)pyrrolidine [chemicalbook.com]

- 3. 2-Benzo[1,3]dioxol-5-yl-pyrrolidine | 95849-38-0 [chemicalbook.com]

- 4. eMolecules 2-(2H-1,3-Benzodioxol-5-yl)pyrrolidine | 95849-38-0 | MFCD02663490 | Fisher Scientific [fishersci.com]

- 5. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]

- 6. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 7. peerj.com [peerj.com]

- 8. researchgate.net [researchgate.net]

- 9. acdlabs.com [acdlabs.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]

2-(1,3-Benzodioxol-5-yl)pyrrolidine CAS number and nomenclature

For Researchers, Scientists, and Drug Development Professionals

Nomenclature and Chemical Identity

This technical guide provides a comprehensive overview of the chemical compound 2-(1,3-Benzodioxol-5-yl)pyrrolidine.

CAS Number: 95849-38-0

Systematic IUPAC Name: this compound

Common Synonyms:

Molecular Formula: C₁₁H₁₃NO₂

Molecular Weight: 191.23 g/mol

Physicochemical Properties

A summary of the available quantitative data for this compound is presented in the table below. It is important to note that comprehensive experimental data for this compound is not widely available in public literature.

| Property | Value | Source |

| Boiling Point | 293.7°C at 760 mmHg | [3] |

| Flash Point | 114.8°C | [3] |

| Appearance | Solid | |

| Storage Temperature | Room Temperature | [2] |

Synthesis and Experimental Protocols

A patent application describes processes for preparing enantiomerically pure forms of a closely related compound, (R)-2-[(2H-1,3-benzodioxol-5-yl)methyl]pyrrolidine, which is a cyclic analogue of MDMA.[6]

General Synthetic Approach (Hypothetical Workflow):

A plausible synthetic route could involve a multi-step process, potentially starting from commercially available precursors. The following diagram illustrates a generalized workflow for the synthesis of substituted pyrrolidines.

Caption: Generalized synthetic workflow for this compound.

Biological Activity and Signaling Pathways

Recent patent literature suggests that this compound and its enantiomers are being investigated for their potential activity as modulators of serotonin receptors .[6] This indicates a potential therapeutic application in the realm of psychiatric disorders.

The serotonin (5-HT) receptor family is a large and complex group of G protein-coupled receptors that are involved in a wide array of physiological and psychological processes. Modulation of these receptors can have profound effects on mood, cognition, and behavior.

Potential Signaling Pathway:

Given its potential interaction with serotonin receptors, this compound could influence downstream signaling cascades. The following diagram illustrates a simplified, hypothetical signaling pathway that could be activated by a serotonin receptor agonist.

Caption: Hypothetical serotonin receptor-mediated signaling pathway.

Further research is required to determine the specific serotonin receptor subtypes with which this compound interacts and to elucidate the precise downstream signaling pathways it modulates. The affinity for various serotonin receptor subtypes, such as 5-HT1A, 5-HT1B/1D, 5-HT2B, 5-HT6, and 5-HT7, has been noted for other substituted pyrrolidine compounds, suggesting a broad area for investigation.[7]

References

- 1. 2-(BENZO[D][1,3]DIOXOL-5-YL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. 2-(2H-1,3-benzodioxol-5-yl)pyrrolidine95849-38-0,Purity95%_EvoBlocks Ltd. [molbase.com]

- 4. Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. WO2024020696A1 - (r)-2-[(2h-1,3-benzodioxol-5-yl)methyl]pyrrolidine and processes for preparation, compositions and uses thereof - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

In-depth Technical Guide on the Potential Biological Activity of 2-(1,3-Benzodioxol-5-yl)pyrrolidine

Researchers, Scientists, and Drug Development Professionals,

This technical guide serves to explore the potential biological activity of the compound 2-(1,3-Benzodioxol-5-yl)pyrrolidine. Due to a scarcity of direct research on this specific molecule, this document will focus on the known biological activities of structurally similar compounds and extrapolate potential activities, mechanisms of action, and relevant experimental protocols. The pyrrolidine and benzodioxole moieties are present in numerous psychoactive and biologically active compounds, suggesting that this compound may exhibit interesting pharmacological properties.

Core Structure and Potential Pharmacological Relevance

The chemical structure of this compound combines a pyrrolidine ring, a common scaffold in many biologically active molecules, with a benzodioxole group, which is a key feature of several psychoactive substances, including 3,4-methylenedioxymethamphetamine (MDMA). The pyrrolidine ring itself is a versatile scaffold found in drugs with a wide range of activities, including antihistaminic, anticholinergic, anti-Alzheimer's, antibacterial, antihypertensive, antidepressant, and antiepileptic effects.[1][2]

A recent patent application has identified (R)-2-[(2H-1,3-benzodioxol-5-yl)methyl]pyrrolidine, a closely related analogue, as a compound with potential therapeutic uses in psychiatric disorders, suggesting a mechanism of action involving the activation of serotonin receptors.[3] This aligns with the known pharmacology of MDMA and other benzodioxole derivatives, which are known to interact with the serotonergic system.

Potential Biological Activities and Mechanisms of Action

Based on its structural similarity to known compounds, this compound is hypothesized to interact with several key biological targets.

Serotonergic System Activity

The presence of the benzodioxole moiety strongly suggests potential activity at serotonin (5-HT) receptors and transporters. Many compounds with this feature act as serotonin releasing agents or reuptake inhibitors.

Potential Signaling Pathway: Serotonin Receptor Activation

Activation of serotonin receptors, particularly the 5-HT1A, 5-HT2A, and 5-HT2C subtypes, is a common mechanism for psychoactive drugs. This can lead to a cascade of intracellular events, including modulation of adenylyl cyclase and phospholipase C activity, ultimately influencing neuronal excitability and neurotransmitter release.

Caption: Potential 5-HT2A Receptor Signaling Pathway.

Dopaminergic System Activity

Many psychoactive compounds that interact with the serotonergic system also show affinity for dopamine receptors and transporters. The pyrrolidine scaffold is found in compounds that modulate dopamine receptor activity.[4] Therefore, it is plausible that this compound could exhibit activity within the dopaminergic system, potentially acting as a dopamine releasing agent or reuptake inhibitor.

Monoamine Oxidase (MAO) Inhibition

The structural features of this compound also suggest a potential for monoamine oxidase (MAO) inhibition. MAO is a key enzyme in the metabolism of monoamine neurotransmitters like serotonin and dopamine.[5] Inhibition of MAO leads to increased levels of these neurotransmitters in the synaptic cleft. Both reversible and irreversible MAO inhibitors have been developed for the treatment of depression and neurodegenerative disorders.[5][]

Proposed Experimental Protocols

To elucidate the biological activity of this compound, a series of in vitro and in vivo experiments are proposed.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of the compound for various serotonin and dopamine receptors and transporters.

Methodology: Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the target receptors (e.g., HEK-293 cells transfected with human 5-HT or dopamine receptor subtypes).

-

Incubation: Incubate the membrane preparations with a specific radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ receptors) and varying concentrations of the test compound.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation.

Experimental Workflow: Receptor Binding Assay

Caption: Workflow for a Radioligand Binding Assay.

In Vitro Functional Assays

Objective: To determine the functional activity of the compound at the identified target receptors (i.e., agonist, antagonist, or partial agonist).

Methodology: Calcium Mobilization Assay (for Gq-coupled receptors like 5-HT₂ₐ)

-

Cell Culture: Culture cells expressing the target receptor (e.g., CHO-K1 cells) in 96-well plates.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Add varying concentrations of the test compound to the wells.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: Plot the change in fluorescence as a function of compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

In Vitro MAO Inhibition Assay

Objective: To assess the inhibitory activity of the compound against MAO-A and MAO-B.

Methodology: Amplex Red MAO Assay

-

Enzyme Preparation: Use commercially available recombinant human MAO-A and MAO-B enzymes.

-

Reaction Mixture: Prepare a reaction mixture containing the MAO enzyme, a suitable substrate (e.g., p-tyramine), horseradish peroxidase, and Amplex Red reagent.

-

Incubation: Add varying concentrations of the test compound to the reaction mixture and incubate at 37°C.

-

Fluorescence Measurement: Measure the fluorescence of the reaction product (resorufin) at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.

-

Data Analysis: Determine the IC₅₀ value for the inhibition of MAO-A and MAO-B.

Quantitative Data Summary (Hypothetical)

As no direct experimental data is available for this compound, the following table presents hypothetical data based on the expected activities of structurally related compounds. This is for illustrative purposes only.

| Target | Assay Type | Parameter | Hypothetical Value |

| 5-HT₂ₐ Receptor | Binding Assay | Kᵢ (nM) | 50 |

| 5-HT₂C Receptor | Binding Assay | Kᵢ (nM) | 120 |

| Serotonin Transporter (SERT) | Binding Assay | Kᵢ (nM) | 250 |

| Dopamine Transporter (DAT) | Binding Assay | Kᵢ (nM) | 400 |

| MAO-A | Inhibition Assay | IC₅₀ (µM) | 5 |

| MAO-B | Inhibition Assay | IC₅₀ (µM) | 1.5 |

Conclusion and Future Directions

While direct experimental evidence is lacking, the structural characteristics of this compound strongly suggest potential interactions with the serotonergic and dopaminergic systems, as well as possible MAO inhibitory activity. The proposed experimental protocols provide a roadmap for the systematic evaluation of its pharmacological profile. Further research is warranted to synthesize this compound and subject it to rigorous biological testing to validate these hypotheses and uncover its potential therapeutic applications. This could pave the way for the development of novel therapeutics for psychiatric and neurological disorders.

References

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2024020696A1 - (r)-2-[(2h-1,3-benzodioxol-5-yl)methyl]pyrrolidine and processes for preparation, compositions and uses thereof - Google Patents [patents.google.com]

- 4. Design, synthesis, X-ray analysis, and dopamine receptor-modulating activity of mimics of the "C5" hydrogen-bonded conformation in the peptidomimetic 2-oxo-3(R)-[(2(S)-pyrrolidinylcarbonyl)amino]-1- pyrrolidineacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Speculative Mechanism of Action of 2-(1,3-Benzodioxol-5-yl)pyrrolidine

Disclaimer: The compound 2-(1,3-benzodioxol-5-yl)pyrrolidine is a novel chemical entity with no publicly available pharmacological data at the time of this writing. The following guide is a speculative analysis based on the known mechanism of action of structurally analogous compounds. All data presented are hypothetical and for illustrative purposes only. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a synthetic compound featuring a pyrrolidine ring linked to a 1,3-benzodioxole (or methylenedioxyphenyl) group. While this specific molecule is not well-characterized in scientific literature, its core structural motifs are present in a class of psychoactive substances known as substituted cathinones, particularly the pyrrolidinophenone subclass. Prominent examples include 3,4-Methylenedioxypyrovalerone (MDPV), a potent psychostimulant. [1][2][3]The pharmacological profile of these related compounds provides a strong basis for speculating on the potential mechanism of action of this compound.

This guide will extrapolate from the known pharmacology of these analogs to propose a hypothetical mechanism of action, outline a comprehensive research protocol to validate these hypotheses, and present data in a structured format to guide future investigations.

Speculative Mechanism of Action

Based on its structural similarity to pyrrolidine-containing synthetic cathinones like MDPV, it is hypothesized that this compound functions primarily as a monoamine transporter inhibitor . [2][4] Specifically, the proposed mechanism involves the following key interactions:

-

Primary Targets: The dopamine transporter (DAT) and the norepinephrine transporter (NET). [1][5]* Molecular Action: The compound is predicted to act as a potent reuptake inhibitor (a "blocker") at DAT and NET. [2][3]By binding to these transporter proteins, it prevents the reabsorption of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron.

-

Downstream Effect: This blockade leads to a significant increase in the extracellular concentrations of dopamine and norepinephrine in key brain regions. [1]The elevated levels of these neurotransmitters enhance dopaminergic and noradrenergic signaling, which is consistent with the psychostimulant effects observed with analogous compounds. [6]* Selectivity: It is anticipated to have considerably lower affinity for the serotonin transporter (SERT), a characteristic feature of many pyrrolidinophenone cathinones. [5] The pyrrolidine ring is a critical structural feature that generally increases lipophilicity, which may facilitate the compound's ability to cross the blood-brain barrier. [7]The 1,3-benzodioxole moiety is also a common feature in psychoactive compounds and is integral to the high-affinity binding at monoamine transporters seen with molecules like MDPV. [1]

Proposed Signaling Pathway

The hypothesized signaling pathway centers on the modulation of dopaminergic and noradrenergic neurotransmission. The following diagram illustrates this proposed mechanism.

References

- 1. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuropharmacology of Synthetic Cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. frontiersin.org [frontiersin.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(1,3-Benzodioxol-5-yl)pyrrolidine: Discovery and Synthetic History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and synthetic history of the heterocyclic compound 2-(1,3-Benzodioxol-5-yl)pyrrolidine. This molecule, featuring a pyrrolidine ring fused with a benzodioxole moiety, has garnered interest in medicinal chemistry due to its structural similarity to psychoactive compounds and its potential as a scaffold for novel therapeutic agents. This document details the seminal synthetic approaches, including key experimental protocols and quantitative data. It also explores the pharmacological context of its discovery and presents alternative synthetic strategies. Visual aids in the form of chemical pathway diagrams are provided to elucidate the described synthetic transformations.

Introduction

The pyrrolidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities.[1] The fusion of this versatile scaffold with the 1,3-benzodioxole group, a common pharmacophore found in several psychoactive substances, has led to the exploration of compounds such as this compound. This compound can be considered a cyclic analog of 3,4-methylenedioxymethamphetamine (MDMA), and its synthesis and pharmacological evaluation have been driven by the desire to understand the structure-activity relationships of this class of compounds and to develop novel therapeutic agents.[2] This guide will trace the historical development of the synthesis of this core structure, providing detailed experimental insights for the scientific community.

Discovery and Initial Synthesis

The initial synthesis of a compound closely related to the title compound, 2-[(2H-1,3-benzodioxol-5-yl)methyl]pyrrolidine, was reported in the latter half of the 20th century. A key early report by Dolby L.J. et al. in 1972 in the Journal of Organic Chemistry laid some of the foundational work in this area.[2] Later, a more direct approach to a cyclic analogue of MDMA was described by Williams et al. in Medicinal Chemistry Communications in 2015.[2] These publications represent significant milestones in the synthetic history of this class of compounds.

A recent patent application (WO2024020696A1) also describes the synthesis of the (R)-enantiomer of a closely related derivative, highlighting the continued interest in these molecules for potential therapeutic applications, including the treatment of psychiatric disorders.[2]

Key Synthetic Methodologies

The synthesis of this compound and its derivatives has been approached through several strategic disconnections. The following sections detail the seminal methods and more recent adaptations.

Synthesis via Friedel-Crafts Acylation and Reductive Cyclization

A common and adaptable strategy for the synthesis of 2-arylpyrrolidines involves an initial Friedel-Crafts acylation followed by a series of transformations culminating in a reductive cyclization. While the specific experimental details for the title compound from the seminal papers are not fully accessible through the conducted searches, a general pathway can be inferred from related syntheses described in the literature.

A plausible synthetic route, based on established chemical principles, is outlined below.

Diagram: General Synthetic Pathway via Friedel-Crafts Acylation

Caption: General synthetic route to this compound.

Experimental Protocol (General Procedure):

Step 1: Friedel-Crafts Acylation to form 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid.

To a cooled suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane or nitrobenzene), 1,3-benzodioxole is added. Succinic anhydride is then added portion-wise while maintaining a low temperature. The reaction mixture is stirred until completion, followed by quenching with ice and hydrochloric acid. The resulting keto-acid is then isolated and purified.

Step 2: Reductive Amination and Cyclization to form 5-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one.

The keto-acid is subjected to reductive amination conditions. This can be achieved through various methods, including reaction with ammonia or an ammonia source in the presence of a reducing agent such as hydrogen gas with a metal catalyst (e.g., Raney Nickel) or sodium cyanoborohydride. The reaction typically leads to the formation of the corresponding gamma-lactam.

Step 3: Reduction of the Lactam to form this compound.

The final step involves the reduction of the lactam to the desired pyrrolidine. A powerful reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous ethereal solvent (e.g., diethyl ether or tetrahydrofuran) is commonly employed for this transformation. After the reaction is complete, a standard workup procedure is followed to isolate the final product.

Alternative Synthetic Approaches

While the Friedel-Crafts acylation route is a plausible and versatile method, other synthetic strategies can be envisioned for the construction of the this compound core. These may include:

-

Synthesis from Piperonal: Piperonal (3,4-methylenedioxybenzaldehyde) can serve as a readily available starting material.[3] Condensation with a suitable four-carbon synthon containing a nitrogen atom, followed by cyclization and reduction, could provide an alternative route.

-

[3+2] Cycloaddition Reactions: The 1,3-dipolar cycloaddition of azomethine ylides with appropriately substituted alkenes represents a powerful method for the stereoselective synthesis of pyrrolidines.[4] This approach could be adapted for the synthesis of the target compound.

Quantitative Data

Table 1: Expected Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzodioxole ring, a singlet for the methylenedioxy protons, and multiplets for the pyrrolidine ring protons. |

| ¹³C NMR | Resonances for the aromatic carbons, the methylenedioxy carbon, and the aliphatic carbons of the pyrrolidine ring. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₃NO₂), along with characteristic fragmentation patterns. |

| IR | Absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), and C-O stretching of the benzodioxole group. |

Pharmacological Significance

The interest in this compound and its derivatives stems from their structural relationship to known psychoactive compounds that interact with the serotonergic system.[5] Research in this area has often focused on understanding the role of different structural modifications on the affinity and selectivity for various serotonin (5-HT) receptor subtypes.[6]

Derivatives of this core structure have been investigated for their potential as antipsychotic agents, with some compounds showing agonist properties at 5-HT1A receptors.[5] The selective modulation of serotonin receptors is a key strategy in the development of treatments for a range of central nervous system disorders, including depression, anxiety, and psychosis.[7][8]

Diagram: Simplified Serotonergic Synapse and Potential Drug Targets

Caption: Key elements of a serotonergic synapse targeted by psychoactive drugs.

Conclusion

The synthesis of this compound represents an important area of research in medicinal chemistry, driven by the quest for novel psychoactive compounds with therapeutic potential. While the initial synthetic routes were established decades ago, there is ongoing interest in developing more efficient and stereoselective methods for the preparation of this and related compounds. The detailed experimental protocols and quantitative data presented in this guide, compiled from the available literature, provide a valuable resource for researchers in the field. Further exploration of the pharmacological properties of this core structure is warranted and may lead to the discovery of new drug candidates for the treatment of central nervous system disorders.

References

- 1. enamine.net [enamine.net]

- 2. WO2024020696A1 - (r)-2-[(2h-1,3-benzodioxol-5-yl)methyl]pyrrolidine and processes for preparation, compositions and uses thereof - Google Patents [patents.google.com]

- 3. Piperonal - Wikipedia [en.wikipedia.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-Yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: I. Receptorial and neurochemical profile in comparison with clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and serotonergic activity of 3-[2-(pyrrolidin-1-yl)ethyl]indoles: potent agonists for the h5-HT1D receptor with high selectivity over the h5-HT1B receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacology of serotonin: what a clinician should know - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Drugs affecting serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enantiomers and Stereoisomers of 2-(1,3-Benzodioxol-5-yl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enantiomers and stereoisomers of the synthetic compound 2-(1,3-Benzodioxol-5-yl)pyrrolidine. As a structural analog of psychoactive substances such as 3,4-methylenedioxymethamphetamine (MDMA), this pyrrolidine derivative has garnered interest for its potential therapeutic applications. This document details the stereochemistry, synthesis, and chiral separation of its (R) and (S) enantiomers. Although specific pharmacological data for this exact compound is limited in publicly accessible literature, this guide summarizes the known information and draws parallels from closely related analogs, particularly regarding their interaction with serotonin receptors. Detailed experimental protocols from key literature for the synthesis of the racemic mixture and the resolution of its enantiomers are provided to facilitate further research and development.

Introduction

This compound is a chiral molecule possessing a single stereocenter at the 2-position of the pyrrolidine ring. This gives rise to two enantiomers: (R)-2-(1,3-Benzodioxol-5-yl)pyrrolidine and (S)-2-(1,3-Benzodioxol-5-yl)pyrrolidine. The spatial arrangement of the benzodioxole group at this chiral center is critical in defining the molecule's interaction with biological targets. As is common with chiral drugs, the individual enantiomers of this compound are expected to exhibit distinct pharmacological and toxicological profiles.

Recent patent literature highlights the therapeutic potential of the enantiomers of the closely related analog, 2-[(2H-1,3-benzodioxol-5-yl)methyl]pyrrolidine, as MDMA analogs for use in psychotherapy and for treating psychiatric disorders.[1] This underscores the importance of studying the individual stereoisomers of this compound to elucidate their specific biological activities and therapeutic potential.

Stereochemistry and Physicochemical Properties

The presence of a single chiral center at the C2 position of the pyrrolidine ring results in two non-superimposable mirror images, the (R) and (S) enantiomers.

-

(R)-2-(1,3-Benzodioxol-5-yl)pyrrolidine

-

(S)-2-(1,3-Benzodioxol-5-yl)pyrrolidine

While enantiomers share the same physical properties in an achiral environment (e.g., melting point, boiling point, and solubility), they differ in their interaction with plane-polarized light, exhibiting equal but opposite optical rotation. Their interaction with other chiral molecules, such as biological receptors, will also differ, leading to distinct pharmacological effects.

| Property | (R)-Enantiomer | (S)-Enantiomer | Racemic Mixture |

| Molecular Formula | C₁₁H₁₃NO₂ | C₁₁H₁₃NO₂ | C₁₁H₁₃NO₂ |

| Molecular Weight | 191.23 g/mol | 191.23 g/mol | 191.23 g/mol |

| Melting Point | TBD | TBD | TBD |

| Boiling Point | TBD | TBD | TBD |

| Specific Rotation [α]D | TBD | TBD | 0° |

| Appearance | TBD | TBD | TBD |

TBD: To be determined.

Synthesis and Chiral Resolution

The synthesis of this compound can be approached through the synthesis of the racemic mixture followed by chiral resolution, or through asymmetric synthesis to directly obtain the desired enantiomer. The following sections detail established methodologies for these processes, primarily drawn from foundational literature in the field.

Synthesis of Racemic this compound

A common strategy for the synthesis of 2-substituted pyrrolidines involves the reductive amination of a suitable keto-acid or related precursor. A logical synthetic pathway for the racemic target compound is outlined below.

Caption: Generalized workflow for the synthesis of racemic this compound.

Chiral Resolution of Enantiomers

The separation of the racemic mixture into its constituent enantiomers is a critical step in evaluating their individual biological activities. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for this purpose.

This protocol provides a general framework for the chiral resolution of this compound. Optimization of the mobile phase composition and column selection will be necessary to achieve baseline separation.

-

Instrumentation: A standard HPLC system equipped with a UV detector is required.

-

Chiral Stationary Phase: A polysaccharide-based chiral column, such as one coated with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H), is a suitable starting point.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. The ratio of the solvents is a critical parameter for optimizing the separation. A starting point could be a 90:10 (v/v) mixture of hexane and isopropanol. The addition of a small amount of an amine modifier, such as diethylamine (DEA), may be necessary to improve peak shape and resolution for basic compounds.

-

Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 288 nm (based on the benzodioxole chromophore)

-

Injection Volume: 10 µL

-

-

Analysis: The two enantiomers should elute as separate peaks. The retention times will be different for the (R) and (S) enantiomers. The enantiomeric excess (ee) of a non-racemic sample can be calculated from the peak areas of the two enantiomers.

Caption: Workflow for the chiral separation of enantiomers using HPLC.

Pharmacology and Potential Signaling Pathways

As a close analog of MDMA, the pharmacological activity of this compound enantiomers is likely mediated through interactions with monoamine transporters and receptors, particularly within the serotonergic system.

Interaction with Serotonin Receptors

Docking studies on the closely related 2-[(2H-1,3-benzodioxol-5-yl)methyl]pyrrolidine have suggested an interaction with the 5-HT2B receptor.[1] This receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to Gq/11 proteins.

5-HT2B Receptor Signaling Pathway

The activation of the 5-HT2B receptor initiates a cascade of intracellular events. The Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events can lead to a variety of cellular responses, including smooth muscle contraction, cell proliferation, and modulation of neurotransmitter release.

Caption: The 5-HT2B receptor signaling pathway via Gq/11 protein activation.

Conclusion

The enantiomers of this compound represent promising targets for further investigation, particularly in the context of their potential as modulators of the serotonergic system. This technical guide has provided a foundational overview of their stereochemistry, synthesis, and chiral separation, along with insights into their potential pharmacological mechanisms. The detailed experimental protocols and structured data tables are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. Further studies are warranted to fully characterize the physicochemical properties and pharmacological profiles of the individual (R) and (S) enantiomers to unlock their full therapeutic potential.

References

A Technical Guide to Substituted Pyrrolidine Compounds: Synthesis, Bioactivity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique stereochemical and physicochemical properties, including its sp3-hybridized nature allowing for three-dimensional diversity, make it an attractive moiety for the design of novel therapeutic agents.[3] This technical guide provides a comprehensive literature review of substituted pyrrolidine compounds, focusing on their synthesis, biological activities, and therapeutic applications, with a particular emphasis on quantitative data, detailed experimental protocols, and the visualization of key biological pathways and experimental workflows.

I. Synthesis of Substituted Pyrrolidine Compounds

The synthesis of substituted pyrrolidines is a rich and diverse field of organic chemistry, with numerous methodologies developed to control stereochemistry and introduce a wide array of functional groups.

A. Stereoselective Synthesis from Proline and its Derivatives

A common and effective strategy for the synthesis of chiral pyrrolidines utilizes the readily available chiral pool of proline and its derivatives, such as 4-hydroxyproline. These methods often involve the functionalization of the existing pyrrolidine ring.

Experimental Protocol: Synthesis of Avanafil Precursor

A key step in the synthesis of the erectile dysfunction drug Avanafil involves the condensation of (S)-prolinol with a carboxylic acid. (S)-prolinol is typically prepared by the reduction of (S)-proline.

-

Step 1: Reduction of (S)-Proline to (S)-Prolinol.

-

To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of (S)-proline in anhydrous THF is added dropwise.

-

The reaction mixture is then refluxed for 4-6 hours.

-

After cooling to 0 °C, the reaction is quenched by the sequential addition of water and 15% aqueous sodium hydroxide.

-

The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure to yield crude (S)-prolinol, which can be purified by distillation.

-

-

Step 2: Condensation with Carboxylic Acid.

-

To a solution of the desired carboxylic acid and (S)-prolinol in a suitable solvent such as dichloromethane (DCM), a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP) are added.

-

The reaction mixture is stirred at room temperature for 12-24 hours.

-

The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired amide precursor to Avanafil.

-

B. Ruthenium-Catalyzed Cascade Cyclization

A powerful method for the synthesis of polysubstituted pyrrolidines involves a ruthenium-catalyzed cascade cyclization of diazo pyruvates and anilines.[4][5]

Experimental Protocol: Synthesis of Polysubstituted Pyrrolidines [4]

-

Step 1: Preparation of the Reaction Mixture.

-

To a solution of the substituted aniline (1.0 mmol) and the diazo pyruvate (1.2 mmol) in dry dichloromethane (DCM, 10 mL) is added a catalytic amount of a ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 2 mol%).

-

-

Step 2: Reaction Execution.

-

The reaction mixture is stirred at room temperature under an inert atmosphere for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

-

Step 3: Work-up and Purification.

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to yield the polysubstituted pyrrolidine.

-

C. 1,3-Dipolar Cycloaddition for Spirooxindole-Pyrrolidines

The synthesis of complex spirocyclic systems containing a pyrrolidine ring can be achieved through 1,3-dipolar cycloaddition reactions. A common approach involves the reaction of an azomethine ylide with a dipolarophile.

Experimental Protocol: Synthesis of Spirooxindole-Pyrrolidine Derivatives

-

Step 1: Generation of the Azomethine Ylide.

-

An azomethine ylide is generated in situ from the reaction of isatin and a secondary amino acid, such as sarcosine or L-proline.

-

-

Step 2: Cycloaddition Reaction.

-

To a solution of the isatin and the amino acid in a suitable solvent (e.g., methanol or ethanol), the dipolarophile (e.g., a substituted chalcone) is added.

-

The reaction mixture is heated to reflux for several hours until the reaction is complete as monitored by TLC.

-

-

Step 3: Isolation and Purification.

-

The reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is then purified by recrystallization or column chromatography to afford the desired spirooxindole-pyrrolidine derivative.

-

II. Biological Activities and Quantitative Data

Substituted pyrrolidine compounds exhibit a wide range of biological activities, making them valuable scaffolds in drug discovery. The following tables summarize key quantitative data for various classes of pyrrolidine derivatives.

A. Anticancer Activity

Many substituted pyrrolidines have demonstrated potent antiproliferative activity against various cancer cell lines.[4][5]

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3h | HCT116 (Colon) | 4.1 | [4] |

| HL60 (Leukemia) | 2.9 | [4] | |

| A549 (Lung) | 5.3 | [4] | |

| MCF-7 (Breast) | 6.8 | [4] | |

| 3k | HCT116 (Colon) | 3.8 | [4] |

| HL60 (Leukemia) | 3.2 | [4] | |

| A549 (Lung) | 4.5 | [4] | |

| MCF-7 (Breast) | 5.1 | [4] | |

| Pyrrolidine-Pt(II) Complex | HCT116 (Colon) | 12.5 | [6] |

| Tetrazolopyrrolidine-1,2,3-triazole analogue 7a | HeLa (Cervical) | 0.32 | [7] |

| Tetrazolopyrrolidine-1,2,3-triazole analogue 7i | HeLa (Cervical) | 1.80 | [7] |

B. Antimicrobial Activity

Pyrrolidine derivatives have also shown significant activity against various bacterial and fungal strains.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Pyrrolidine-2,3-dione dimers | S. aureus (MSSA) | 8-16 | [2] |

| Pyrrolidine-2,3-dione dimers | S. aureus (MRSA) | 8-16 | [2] |

| Dispiropyrrolidines 4a-d | B. subtilis | 32 | [8] |

| Dispiropyrrolidines 4a-d | S. epidermis | 32 | [8] |

C. Anticonvulsant Activity

Certain substituted pyrrolidines have been identified as potent anticonvulsant agents.[9][10][11][12][13]

| Compound ID | Test Model | ED₅₀ (mg/kg) | Protective Index (PI) | Reference |

| 12 | MES | 16.13 | >31 | [9] |

| scPTZ | 134.0 | >3.73 | [9] | |

| 23 | MES | 46.07 | >13 | [9] |

| scPTZ | 128.8 | >3.88 | [9] | |

| 3d | MES | 13.4 | - | [10] |

| scPTZ | 86.1 | - | [10] | |

| 3k | MES | 18.6 | - | [10] |

| scPTZ | 271.6 | - | [10] | |

| 69k | MES | 80.38 | - | [14] |

| 6 Hz test | 108.80 | - | [14] | |

| 14 | MES | 49.6 | - | [11] |

| scPTZ | 67.4 | - | [11] | |

| 6 Hz (44mA) | 63.2 | - | [11] | |

| 15 | MES (rats) | 69.89 | 7.15 | [12] |

D. Enzyme Inhibition

Substituted pyrrolidines are also known to be effective inhibitors of various enzymes.

| Compound ID/Class | Target Enzyme | IC₅₀ / Kᵢ | Reference |

| Pyrrolidine sulfonamide 23d | DPP-IV | IC₅₀: 11.32 ± 1.59 µM | [1] |

| Polyhydroxylated pyrrolidine 29 | Aldose Reductase (ALR2) | 57% inhibition | [1] |

| Pyrrolidine-based benzenesulfonamide 19a | Acetylcholinesterase (AChE) | Kᵢ: 22.34 ± 4.53 nM | [1] |

| Pyrrolidine-based benzenesulfonamide 19b | Acetylcholinesterase (AChE) | Kᵢ: 27.21 ± 3.96 nM | [1] |

| Pyrrolidine derivative 18 | Carbonic Anhydrase I (hCAI) | Kᵢ: 17.61 ± 3.58 nM | [1] |

| Pyrrolidine derivative 18 | Carbonic Anhydrase II (hCAII) | Kᵢ: 5.14 ± 0.61 nM | [1] |

III. Key Experimental Protocols in Biological Evaluation

A. Anti-Proliferative Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Step 1: Cell Seeding.

-

Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

-

-

Step 2: Compound Treatment.

-

The cells are then treated with various concentrations of the substituted pyrrolidine compounds and incubated for another 24-72 hours.

-

-

Step 3: MTT Addition.

-

After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well. The plate is incubated for 2-4 hours at 37°C.

-

-

Step 4: Formazan Solubilization.

-

The MTT solution is removed, and dimethyl sulfoxide (DMSO) or another suitable solvent is added to dissolve the formazan crystals.

-

-

Step 5: Absorbance Measurement.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

-

B. Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Step 1: Cell Treatment and Harvesting.

-

HCT116 cells are treated with the test compounds for a specified period (e.g., 24 hours).

-

The cells are then harvested by trypsinization, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight at -20°C.

-

-

Step 2: Staining.

-

The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.

-

-

Step 3: Flow Cytometry Analysis.

-

The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity of the PI-stained DNA.

-

C. Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Step 1: Cell Treatment and Harvesting.

-

Cells are treated with the pyrrolidine compounds for the desired time.

-

Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

-

Step 2: Staining.

-

Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

-

The cells are incubated in the dark at room temperature for 15 minutes.

-

-

Step 3: Flow Cytometry Analysis.

-

The stained cells are immediately analyzed by flow cytometry.

-

Viable cells are negative for both Annexin V-FITC and PI. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic or necrotic cells are positive for both stains.

-

IV. Signaling Pathways and Experimental Workflows

A. Signaling Pathways Modulated by Substituted Pyrrolidines

Substituted pyrrolidines exert their biological effects by modulating various signaling pathways. Below are diagrams of key pathways targeted by these compounds.

Caption: EGFR Signaling Pathway and Inhibition by Pyrrolidine Compounds.

Caption: CXCR4 Signaling Pathway and Antagonism by Pyrrolidine Compounds.

B. Experimental Workflows

The following diagrams illustrate typical workflows for the synthesis and biological evaluation of substituted pyrrolidine compounds.

Caption: General Workflow for the Synthesis of Substituted Pyrrolidines.

References

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents - East China Normal University [pure.ecnu.edu.cn:443]

- 6. Bioactivity, molecular docking and anticancer behavior of pyrrolidine based Pt(II) complexes: Their kinetics, DNA and BSA binding study by spectroscopic methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and evaluation of anticonvulsant activity of pyridinyl-pyrrolidones: a pharmacophore hybrid approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and anticonvulsant activity of N-phenylamino derivatives of 3,3-dialkyl-pyrrolidine-2,5-diones and hexahydro-isoindole-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In-Vitro Screening of 2-(1,3-Benzodioxol-5-yl)pyrrolidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in-vitro screening of 2-(1,3-benzodioxol-5-yl)pyrrolidine derivatives. This class of compounds, characterized by a pyrrolidine ring linked to a benzodioxole moiety, has garnered interest in medicinal chemistry due to its structural similarity to known psychoactive substances and its potential for diverse pharmacological activities. This document outlines key in-vitro screening data, detailed experimental protocols for relevant assays, and visual representations of associated workflows and signaling pathways to facilitate further research and development in this area.

Data Presentation: In-Vitro Bioactivity of Benzodioxole and Pyrrolidine Derivatives

The following tables summarize the in-vitro biological activities of various derivatives containing the benzodioxole or pyrrolidine scaffold. While data for the specific this compound core is limited in publicly available literature, the presented data for structurally related compounds provides valuable insights into potential biological targets and activity ranges.

Table 1: Enzyme Inhibition Activity of Benzodioxole Derivatives

| Compound ID | Target Enzyme | Inhibition (IC50, µM) | Reference |

| IIa | α-Amylase | 0.85 | [1][2] |

| IIc | α-Amylase | 0.68 | [1][2] |

| 5c | Succinate Dehydrogenase (SDH) | 3.41 | [3] |

| (S)-5c | Succinate Dehydrogenase (SDH) | 2.92 | [3] |

| (R)-5c | Succinate Dehydrogenase (SDH) | 3.68 | [3] |

| Acarbose (Control) | α-Amylase | Not Reported | [1][2] |

| Boscalid (Control) | Succinate Dehydrogenase (SDH) | 3.40 | [3] |

Table 2: Monoamine Oxidase (MAO) Inhibition by Natural Flavonoids (for comparative purposes)

| Compound | Target Enzyme | Inhibition (IC50, µM) | Inhibition Type | Reference |

| 1 (3',4',7-trihydroxyflavone) | hMAO-A | 7.57 ± 0.14 | Competitive | [4] |

| 3 (Calycosin) | hMAO-B | 7.19 ± 0.32 | Competitive | [4] |

Table 3: In-Vitro Cytotoxicity of Benzodioxole Derivatives

| Compound ID | Cell Line | Cytotoxicity (IC50, µM) | Reference |

| IIa | Hek293t | > 150 | [1][2] |

| IIc | Hek293t | > 150 | [1][2] |

| IId | Four cancer cell lines | 26-65 | [1][2] |

| 18e | Not Specified | 0.22 (CC50) | [5] |

Experimental Protocols

This section provides detailed methodologies for key in-vitro experiments relevant to the screening of this compound derivatives.

Cell Viability and Cytotoxicity Assays

Assessing the cytotoxic potential of novel compounds is a critical first step in drug discovery. The following protocols are widely used to determine the concentration at which a compound induces cell death.

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Plate differentiated SH-SY5Y cells at a density of 1.5 × 10⁴ cells/well in 96-well plates.[6]

-

Compound Incubation: After 24 hours, treat the cells with various concentrations of the test compounds (e.g., 15–1000 μM) for another 24 hours.[6]

-

MTT Addition: Add 50 μL of MTT reagent (1 mg/mL in DMEM) to each well and incubate for 4 hours at 37°C.[6]

-

Formazan Solubilization: Dissolve the resulting formazan crystals in 100 μL of DMSO.[6]

-

Absorbance Measurement: Quantify the absorbance at 540 nm using a microplate reader.[6]

This flow cytometry-based assay is used to distinguish between viable, apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Plate differentiated SH-SY5Y cells in 6-well plates at a density of 3 × 10⁵ cells/well and treat with the desired concentrations of test compounds for 24 hours.[6]

-

Cell Harvesting: After incubation, trypsinize the cells, wash once with PBS, and resuspend in 100 μL of Annexin binding buffer.[6]

-

Staining: Add 5 μL of Annexin V-FITC and 1 μL of Propidium Iodide (PI) to the cell suspension.[6]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the populations of live, early apoptotic, late apoptotic, and necrotic cells.

Receptor and Transporter Binding Assays

Given the structural similarities to known psychoactive compounds, assessing the binding affinity of the derivatives to monoamine transporters and receptors is crucial. Radioligand binding assays are the gold standard for this purpose.[7]

Protocol:

-

Membrane Preparation: Homogenize frozen tissue or washed cells expressing the target transporter in cold lysis buffer. Centrifuge to pellet the membranes, then resuspend in a buffer containing a cryoprotectant for storage at -80°C.[8]

-

Assay Setup: On the day of the assay, thaw the membrane preparation and resuspend in the final assay binding buffer. In a 96-well plate, add the membrane preparation, the test compound at various concentrations, and a specific radioligand (e.g., [³H]-CFT for DAT, SERT, and NET) in a final volume of 250 µL.[7][8]

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[8]

-

Filtration: Stop the reaction by rapid vacuum filtration onto PEI-presoaked glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[8]

-

Scintillation Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.[8]

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a known inhibitor) from the total binding. Determine the IC50 values from competition curves and convert them to Ki values using the Cheng-Prusoff equation.[8]

Functional Assays

Functional assays are essential to determine whether a compound that binds to a target acts as an agonist, antagonist, or inhibitor.

This assay measures the ability of a compound to inhibit the reuptake of neurotransmitters into cells.

Protocol:

-

Cell Culture: Use HEK 293 cells stably expressing the human dopamine (DAT), serotonin (SERT), or norepinephrine (NET) transporter.[7]

-

Pre-incubation: Wash the cells with Krebs-HEPES buffer (KHB) and then pre-incubate for 5 minutes with various concentrations of the test compound.[7]

-

Uptake Initiation: Initiate uptake by adding a buffer containing the test compound and a radiolabeled substrate (e.g., [³H]-dopamine for DAT, [³H]-5-HT for SERT).[7]

-

Uptake Termination: Stop the uptake after a short incubation period (1-3 minutes) by rapidly washing the cells with ice-cold KHB.[7]

-

Cell Lysis and Counting: Lyse the cells with 1% SDS and measure the radioactivity in the lysate using a scintillation counter.[7]

-

Data Analysis: Determine the IC50 values for the inhibition of substrate uptake.

This type of assay is used to screen for inhibitors of specific enzymes.

Protocol (General Fluorimetric Method):

-

Reaction Mixture: In a microplate, combine the MAO enzyme (MAO-A or MAO-B), a suitable substrate (e.g., p-tyramine), and the test compound at various concentrations.[9]

-

Incubation: Incubate the reaction mixture to allow the enzyme to process the substrate. The reaction produces hydrogen peroxide (H₂O₂).[9]

-

Detection: The H₂O₂ is detected using a fluorimetric method (e.g., λex/em = 530/585 nm).[9]

-

Data Analysis: The reduction in fluorescence in the presence of the test compound indicates inhibition of the enzyme. Calculate the IC50 value from the dose-response curve.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and a proposed signaling pathway.

Caption: General workflow for the in-vitro screening of novel compounds.

Caption: Proposed mechanism of monoamine transporter inhibition.

Caption: Potential pathways of compound-induced cytotoxicity.

References

- 1. benchchem.com [benchchem.com]

- 2. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. assaygenie.com [assaygenie.com]

Technical Guide: Physicochemical Properties of 2-(1,3-Benzodioxol-5-yl)pyrrolidine

Executive Summary

This technical guide provides a comprehensive overview of the solubility and stability of 2-(1,3-Benzodioxol-5-yl)pyrrolidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited publicly available data for this specific molecule, this document outlines the predicted physicochemical characteristics based on its structural motifs—a pyrrolidine ring and a benzodioxole group. Furthermore, it details standardized experimental protocols for the systematic determination of its solubility and stability profiles, adhering to industry-accepted methodologies. The guide is intended to serve as a foundational resource for researchers initiating studies with this compound, enabling robust experimental design and data interpretation.

Predicted Physicochemical Properties

The physicochemical properties of this compound are influenced by its two primary structural components: the basic pyrrolidine ring and the largely nonpolar benzodioxole moiety. The pyrrolidine nitrogen is expected to have a pKa typical of a secondary amine, rendering the molecule's solubility pH-dependent.

Predicted Solubility

The presence of the basic nitrogen in the pyrrolidine ring suggests that the compound will exhibit higher solubility in acidic aqueous solutions due to the formation of a protonated, more polar species. Conversely, in neutral and basic media, its solubility is expected to be limited by the hydrophobic benzodioxole group. The pyrrolidine motif itself can enhance aqueous solubility compared to more rigid aromatic structures.[1]

Table 1: Predicted Aqueous and Organic Solvent Solubility

| Solvent System | Predicted Solubility | Rationale |

| Aqueous Buffers | ||

| pH 1-3 (e.g., 0.1 M HCl) | High | Protonation of the pyrrolidine nitrogen leads to the formation of a soluble salt. |

| pH 5-7 (e.g., PBS pH 7.4) | Low to Moderate | A mixture of neutral and protonated species exists; solubility is limited by the neutral form. |

| pH 9-12 (e.g., 0.1 M NaOH) | Low | The compound exists predominantly in its neutral, less polar form. |

| Organic Solvents | ||

| Dimethyl Sulfoxide (DMSO) | High | A polar aprotic solvent capable of dissolving a wide range of compounds. |

| Methanol / Ethanol | Moderate to High | Polar protic solvents that can hydrogen bond with the pyrrolidine nitrogen. |

| Acetonitrile | Moderate | A polar aprotic solvent. |

| Dichloromethane (DCM) | High | A nonpolar solvent suitable for dissolving the hydrophobic benzodioxole moiety. |

| Hexanes / Heptane | Low | Highly nonpolar solvents, unlikely to effectively solvate the polar aspects of the molecule. |

Predicted Stability

The stability of this compound is predicted to be influenced by pH, temperature, and light exposure. The molecule is likely to be stable under neutral and mildly acidic or basic conditions at room temperature. However, forced degradation conditions may reveal specific liabilities.

Table 2: Predicted Chemical Stability Profile

| Condition | Predicted Stability | Potential Degradation Pathway |

| pH Stability | ||

| Acidic (pH < 3) | Moderate | Generally stable, but extreme acidic conditions could potentially lead to opening of the benzodioxole ring over time. |

| Neutral (pH 6-8) | High | Expected to be stable under neutral aqueous conditions. |

| Basic (pH > 9) | High | The secondary amine is generally stable under basic conditions. |

| Thermal Stability | Moderate to High | Stable at ambient and moderately elevated temperatures. High temperatures may lead to decomposition. |

| Photostability | Moderate | Aromatic systems can be susceptible to photodegradation. Testing according to ICH Q1B guidelines is recommended.[2][3][4][5] |

| Oxidative Stability | Moderate | The pyrrolidine ring and the benzodioxole methylene bridge could be susceptible to oxidation. |

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the solubility and stability of this compound.

Aqueous Solubility Determination (Thermodynamic Shake-Flask Method)

This protocol determines the equilibrium solubility of the compound, which is a critical parameter for drug development.[6][7]

Materials:

-

This compound (solid form)

-

Phosphate-buffered saline (PBS), pH 7.4

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (NaOH)

-

HPLC-grade organic solvent for stock solution (e.g., DMSO)

-

HPLC-grade water and acetonitrile

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Calibrated HPLC-UV system

Procedure:

-

Preparation: Add an excess amount of solid this compound to separate vials (in triplicate for each condition).

-

Solvent Addition: To each set of triplicate vials, add a known volume (e.g., 1 mL) of the desired aqueous buffer (0.1 M HCl, PBS pH 7.4, 0.1 M NaOH).

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Allow the samples to equilibrate for 24-48 hours to ensure saturation.[6]

-

Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Sample Collection and Filtration: Carefully withdraw a clear aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.[8]

-

Dilution: Accurately dilute the filtered solution with the appropriate mobile phase to a concentration within the linear range of the HPLC-UV calibration curve.

-

Quantification: Analyze the concentration of the diluted sample using a validated HPLC-UV method. Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculation: The solubility is calculated from the measured concentration of the saturated solution, taking into account the dilution factor.

Organic Solvent Solubility Screening

This protocol provides a method for determining the solubility in various organic solvents, which is important for process chemistry and formulation.[8][9][10][11]

Materials:

-

This compound (solid form)

-

Selected organic solvents (e.g., DMSO, Methanol, Acetonitrile, Dichloromethane)

-

Glass vials and analytical balance

-

Vortex mixer and orbital shaker

-

HPLC-UV system

Procedure:

-

Preparation: Weigh a precise amount of the compound (e.g., 2 mg) into a series of vials.

-

Solvent Addition: Add the selected organic solvent in small, precise increments (e.g., 50 µL) to each vial.

-

Dissolution: After each addition, vortex the vial for 1-2 minutes. If the solid is not fully dissolved, continue adding solvent incrementally until a clear solution is obtained.

-

Equilibration: Once the solid is dissolved, place the vial on an orbital shaker for 1 hour at a controlled temperature to ensure complete dissolution.

-

Calculation: The solubility is expressed as mg/mL, calculated from the total mass of the compound and the total volume of solvent required for complete dissolution. For high solubility compounds that dissolve in the first increment, the solubility is reported as "> X mg/mL".

Chemical Stability Assessment (Forced Degradation)

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[12][13][14][15] The following protocols are based on ICH guidelines.[16][17][18][19][20]

Materials:

-

This compound (1 mg/mL stock solution in acetonitrile or water)

-

1 M HCl, 1 M NaOH

-

30% Hydrogen peroxide (H₂O₂)

-

HPLC-UV or LC-MS/MS system

-

Temperature-controlled oven

-

Photostability chamber

General Procedure: For each condition, a solution of the compound is stressed for a defined period (e.g., 24 hours). Samples are taken at various time points (e.g., 0, 4, 8, 24 hours), and the percentage of the remaining parent compound is quantified by a stability-indicating HPLC method. The goal is to achieve 5-20% degradation.[15]

-

Acid Hydrolysis:

-

Mix the stock solution with an equal volume of 1 M HCl.

-

Incubate at a controlled temperature (e.g., 60°C).

-

At each time point, withdraw an aliquot, neutralize with 1 M NaOH, and analyze.

-

-

Base Hydrolysis:

-

Mix the stock solution with an equal volume of 1 M NaOH.

-

Incubate at a controlled temperature (e.g., 60°C).

-

At each time point, withdraw an aliquot, neutralize with 1 M HCl, and analyze.

-

-

Oxidative Degradation:

-

Mix the stock solution with an equal volume of 30% H₂O₂.

-

Incubate at room temperature.

-

Analyze at each time point.

-

-

Thermal Degradation:

-

Place a solid sample and a solution sample in a temperature-controlled oven at an elevated temperature (e.g., 70°C).

-

Analyze the samples at specified time points.

-

-

Photostability:

-